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molecular formula C6H9NO2 B8686111 2-(ISOXAZOL-4-YL)PROPAN-2-OL

2-(ISOXAZOL-4-YL)PROPAN-2-OL

Cat. No. B8686111
M. Wt: 127.14 g/mol
InChI Key: IEQMCXYTPRUAGM-UHFFFAOYSA-N
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Patent
US04339588

Procedure details

The compound 4-(3-hydroxypentan-3-yl)isoxazole is similarly prepared using ethyl magnesium bromide.
Name
4-(3-hydroxypentan-3-yl)isoxazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]([C:7]1[CH:8]=[N:9][O:10][CH:11]=1)([CH2:5]C)[CH2:3]C.C([Mg]Br)C>>[OH:1][C:2]([C:7]1[CH:8]=[N:9][O:10][CH:11]=1)([CH3:5])[CH3:3]

Inputs

Step One
Name
4-(3-hydroxypentan-3-yl)isoxazole
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC(CC)(CC)C=1C=NOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)[Mg]Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
OC(C)(C)C=1C=NOC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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